5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide
Overview
Description
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with dichlorophenyl and iodo-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine derivative in the presence of coupling agents such as carbodiimides.
Substitution with Dichlorophenyl and Iodo-Methylphenyl Groups: The final step involves the substitution of the furan ring with dichlorophenyl and iodo-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the furan ring or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of furan oxides or phenyl oxides.
Reduction: Formation of reduced carboxamides or phenyl derivatives.
Substitution: Formation of substituted furan or phenyl derivatives.
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Interfering with Cellular Pathways: Affecting cellular signaling pathways or metabolic processes.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dichlorophenyl)-N-(4-iodophenyl)furan-2-carboxamide: Lacks the methyl group on the phenyl ring.
5-(2,3-dichlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the iodine atom on the phenyl ring.
5-(2,3-dichlorophenyl)-N-phenylfuran-2-carboxamide: Lacks both the iodine and methyl groups on the phenyl ring.
Uniqueness
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide is unique due to the presence of both iodine and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-9-11(21)5-6-14(10)22-18(23)16-8-7-15(24-16)12-3-2-4-13(19)17(12)20/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWBZURHKLELTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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